molecular formula C10H10O5 B3026772 5-Hydroxyferulic acid CAS No. 110642-42-7

5-Hydroxyferulic acid

Cat. No.: B3026772
CAS No.: 110642-42-7
M. Wt: 210.18 g/mol
InChI Key: YFXWTVLDSKSYLW-NSCUHMNNSA-N
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Scientific Research Applications

5-Hydroxyferulic acid has a wide range of applications in scientific research:

Mechanism of Action

Future Directions

Recent research suggests that 5-Hydroxyferulic acid may be an effective treatment for cancer due to its high antioxidant activity and good inhibitory activity toward the thymidylate synthase (TYMS) enzyme .

Biochemical Analysis

Biochemical Properties

5-Hydroxyferulic acid is involved in several biochemical reactions, primarily in the phenylpropanoid pathway. It is synthesized from ferulic acid through the enzymatic action of ferulate 5-hydroxylase (F5H) . This enzyme catalyzes the hydroxylation of ferulic acid to produce this compound. Subsequently, this compound can be converted into sinapic acid by the enzyme caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) . These reactions are essential for the biosynthesis of lignin, a major component of plant cell walls .

Cellular Effects

This compound exhibits various effects on cellular processes. It acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage . Additionally, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and inhibits the activity of enzymes involved in oxidative stress and inflammation . For example, this compound can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the cellular defense against oxidative stress . These interactions contribute to the compound’s protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its bioactivity . Long-term studies have shown that this compound can exert sustained protective effects on cellular function, particularly in models of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, this compound may cause adverse effects, including toxicity and oxidative damage . Studies have shown that there is a threshold dose above which the protective effects of this compound diminish, and toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a key metabolic pathway in plants . This pathway begins with the conversion of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Through a series of enzymatic reactions, cinnamic acid is converted to ferulic acid, which is then hydroxylated by ferulate 5-hydroxylase to produce this compound . The compound can further undergo methylation by COMT to form sinapic acid . These metabolic reactions are crucial for the biosynthesis of lignin and other phenolic compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within cells is influenced by its interactions with cellular proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyferulic acid can be synthesized from ferulic acid through the action of the enzyme ferulate 5-hydroxylase (F5H). This enzyme catalyzes the hydroxylation of ferulic acid at the 5-position . The reaction typically occurs under mild conditions, often in an aqueous medium, and requires the presence of molecular oxygen and cofactors such as NADPH.

Industrial Production Methods

Industrial production of this compound is less common compared to its precursor, ferulic acid. it can be produced through biotechnological methods involving the use of genetically modified microorganisms that express the ferulate 5-hydroxylase enzyme. These microorganisms can convert ferulic acid, which is abundant in agricultural waste products, into this compound under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyferulic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acid chlorides and alcohols are often used in esterification and etherification reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and ethers of this compound.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: The precursor of 5-Hydroxyferulic acid, known for its antioxidant properties.

    Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activities.

    Sinapic Acid: A downstream product in the biosynthesis pathway, also possessing antioxidant properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which enhances its antioxidant capacity compared to its precursor, ferulic acid. This unique structure allows it to form more stable radicals, making it more effective in neutralizing ROS .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWTVLDSKSYLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347297
Record name trans-5-Hydroxyferulic acid
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110642-42-7, 1782-55-4
Record name trans-5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
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Record name trans-5-Hydroxyferulic acid
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Record name 1782-55-4
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Record name 5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182 °C
Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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